molecular formula C15H10FN3O4S B11492338 N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 889953-75-7

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11492338
CAS No.: 889953-75-7
M. Wt: 347.3 g/mol
InChI Key: IFQAIZGTXOGHSA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a benzothiazole-derived acetamide compound characterized by a 6-nitro substituent on the benzothiazole ring and a 3-oxo group, forming a 1,2-benzothiazol-2(3H)-one scaffold. The acetamide moiety is linked to a 2-fluorophenyl group, introducing electronic and steric effects that may influence its physicochemical and biological properties.

Properties

CAS No.

889953-75-7

Molecular Formula

C15H10FN3O4S

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10FN3O4S/c16-11-3-1-2-4-12(11)17-14(20)8-18-15(21)10-6-5-9(19(22)23)7-13(10)24-18/h1-7H,8H2,(H,17,20)

InChI Key

IFQAIZGTXOGHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Condensation Reaction :
    • The compound can be synthesized via a condensation reaction between 2-aminobenzothiazole and 2-fluorobenzoyl chloride .
    • The reaction occurs in anhydrous solvent (e.g., dichloromethane) with a base (such as triethylamine) as a catalyst.
    • The amide linkage forms during this step.
  • Nitration :
    • The nitro group is introduced by treating the intermediate with a mixture of concentrated nitric acid and sulfuric acid.
    • The reaction occurs at low temperatures to avoid side reactions.
  • Acetylation :
    • Acetylation of the amino group is achieved using acetic anhydride or acetyl chloride.
    • The final product is isolated by recrystallization or column chromatography.
Industrial Production::
  • Industrial-scale production typically involves batch or continuous processes.
  • Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

  • Oxidation : The nitro group can undergo reduction to form an amino group.
  • Substitution : The fluorophenyl group is susceptible to nucleophilic substitution reactions.
  • Common Reagents : Nitric acid, sulfuric acid, acetic anhydride, base catalysts.
  • Major Products : N-(2-fluorophenyl)-2-(6-amino-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Scientific Research Applications

  • Medicinal Chemistry :
    • Potential as an anti-inflammatory agent due to its benzothiazole scaffold.
    • Exploration of its antibacterial or antifungal properties.
  • Biological Studies :
    • Investigation of its interaction with enzymes or receptors.
    • Cellular uptake and distribution studies.
  • Industry :
    • Use as a precursor for other compounds.
    • Development of fluorescent probes.

Mechanism of Action

  • Target : Molecular pathways related to inflammation or microbial growth.
  • Pathways : Activation or inhibition of specific enzymes or receptors.
  • Further Research Needed : Detailed studies to elucidate its precise mechanism.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 6-Nitro vs. The 2-ethylphenyl substituent may improve lipophilicity compared to the 2-fluorophenyl group in the target compound . N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (): Substitutes the 2-fluorophenyl group with a 3-bromophenyl moiety, introducing a heavier halogen that could affect binding affinity or cytotoxicity .

Variations in the Aromatic Acetamide Side Chain

  • Hydroxyphenyl vs.
  • Phenoxy vs. Fluorophenyl: N-(4-(4-fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): Incorporates a 4-fluorophenoxy linker, which may confer conformational flexibility and alter pharmacokinetic profiles .

Complex Heterocyclic Modifications

  • Piperidinyl Sulfonyl Derivatives :
    • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (): The addition of a 4-methylpiperidinyl sulfonyl group introduces bulk and basicity, likely impacting receptor interactions and bioavailability .

Pharmacological and Physicochemical Properties

Activity Insights

  • Analgesic/Anti-inflammatory Potential: Quinazolinyl acetamides (e.g., V9 in ) showed moderate activity, suggesting benzothiazole analogues may share similar mechanisms . N-(4-hydroxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (): Structural data (e.g., bond lengths, crystal packing) indicate stable conformations conducive to target binding .

Solubility and Bioavailability

  • Fluorophenyl vs.
  • Sulfone vs. Nitro Groups : The 1,1-dioxido substituent () may improve solubility via polar interactions, whereas the 6-nitro group could increase reactivity or metabolic susceptibility .

Data Tables

Table 2: Molecular Properties

Compound Name Molecular Weight Key Functional Groups Potential Applications
N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 363.3 g/mol Nitro, fluorophenyl, acetamide Enzyme inhibition, analgesia
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 411.2 g/mol Bromophenyl, sulfone Cytotoxic agent development
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 477.6 g/mol Piperidinyl sulfonyl CNS-targeted therapeutics

Biological Activity

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₂FN₃O₃S
  • Molecular Weight : 341.33 g/mol

The compound features a benzothiazole core with a nitro group and a fluorophenyl substituent, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. In vitro tests indicated that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing potent activity comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant radical scavenging ability, suggesting its potential use in mitigating oxidative stress-related diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production in microbial cells, leading to oxidative damage.
  • Cell Membrane Disruption : Interaction with the bacterial cell membrane may compromise its integrity, leading to cell lysis.

Study 1: Antibacterial Efficacy

A study published in ACS Omega explored the antibacterial efficacy of this compound against multidrug-resistant strains. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness and reducing the required dosage.

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties through cellular assays. The results showed that treatment with the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, indicating its protective role against cellular damage.

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